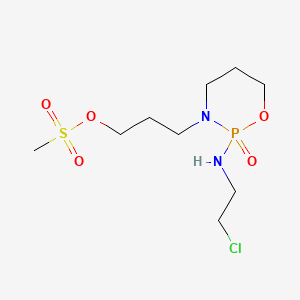
Iron;manganese
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron and manganese are two essential transition metals that play significant roles in various industrial, biological, and environmental processes. When combined, they form compounds that exhibit unique properties and applications. These compounds are often used in catalysis, water treatment, and as precursors for other chemical reactions.
Synthetic Routes and Reaction Conditions:
Co-precipitation Method: This involves the simultaneous precipitation of iron and manganese ions from a solution, typically using a base such as sodium hydroxide. The resulting precipitate is then filtered, washed, and dried.
Sol-Gel Method: This method involves the hydrolysis and polycondensation of metal alkoxides. The sol-gel process can produce highly homogeneous and pure iron-manganese compounds.
Hydrothermal Synthesis: This method involves the reaction of iron and manganese salts in an aqueous solution at high temperatures and pressures. It is particularly useful for producing crystalline materials.
Industrial Production Methods:
Blast Furnace Reduction: Iron and manganese ores are reduced in a blast furnace using carbon as a reducing agent. This method is commonly used in the production of ferromanganese, an alloy of iron and manganese.
Electrolytic Reduction: This method involves the electrolytic reduction of iron and manganese salts in an aqueous solution. It is used to produce high-purity iron-manganese compounds.
Types of Reactions:
Oxidation-Reduction Reactions: Iron and manganese compounds can undergo redox reactions, where they either gain or lose electrons. For example, manganese dioxide can be reduced to manganese oxide, while iron can be oxidized to iron oxide.
Substitution Reactions: These compounds can participate in substitution reactions where one ligand in the compound is replaced by another. For example, iron-manganese complexes can undergo ligand exchange reactions.
Complexation Reactions: Iron and manganese can form complex compounds with various ligands, such as ethylenediaminetetraacetic acid (EDTA).
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and hydrazine are frequently used reducing agents.
Ligands: EDTA, ammonia, and various organic ligands are used in complexation reactions.
Major Products:
Iron Oxides and Manganese Oxides: These are common products of oxidation reactions.
Iron-Manganese Complexes: These are formed in complexation reactions and have various applications in catalysis and material science.
Chemistry:
Catalysis: Iron-manganese compounds are used as catalysts in various chemical reactions, including oxidation and hydrogenation reactions.
Material Science: These compounds are used in the synthesis of advanced materials, such as battery electrodes and magnetic materials.
Biology:
Enzyme Mimics: Iron-manganese complexes are studied as mimics of natural enzymes, such as catalase and superoxide dismutase.
Nutritional Supplements: Manganese is an essential trace element, and iron-manganese supplements are used to treat deficiencies.
Medicine:
Anticancer Agents: Some iron-manganese complexes have shown potential as anticancer agents due to their ability to generate reactive oxygen species.
Imaging Agents: These compounds are explored as contrast agents in magnetic resonance imaging (MRI).
Industry:
Water Treatment: Iron-manganese compounds are used to remove contaminants, such as arsenic and chromium, from water.
Steel Production: Manganese is a crucial component in steel production, improving its strength and durability.
作用機序
The mechanism of action of iron-manganese compounds varies depending on their application. In catalysis, these compounds often act by facilitating electron transfer reactions. In biological systems, they can mimic the activity of natural enzymes by catalyzing the breakdown of reactive oxygen species. The molecular targets and pathways involved include:
Electron Transfer Pathways: In catalysis, iron-manganese compounds facilitate electron transfer between reactants.
Reactive Oxygen Species Generation: In biological systems, these compounds can generate reactive oxygen species, which can damage cellular components and have therapeutic effects.
類似化合物との比較
Iron Oxides: These compounds are widely used in catalysis, magnetic materials, and as pigments.
Manganese Oxides: These are used in battery materials, catalysis, and water treatment.
Cobalt-Manganese Compounds: These compounds are used in similar applications, such as catalysis and battery materials.
Uniqueness: Iron-manganese compounds are unique due to their ability to combine the properties of both iron and manganese. This combination allows for enhanced catalytic activity, improved material properties, and versatile applications in various fields.
特性
CAS番号 |
37381-81-0 |
|---|---|
分子式 |
FeMn4 |
分子量 |
275.60 g/mol |
IUPAC名 |
iron;manganese |
InChI |
InChI=1S/Fe.4Mn |
InChIキー |
WBZPETMDFJZHGR-UHFFFAOYSA-N |
正規SMILES |
[Mn].[Mn].[Mn].[Mn].[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


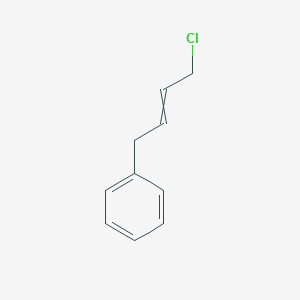
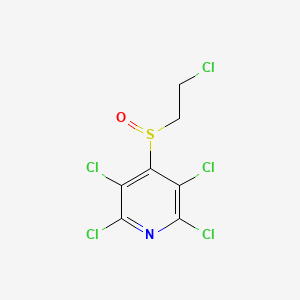
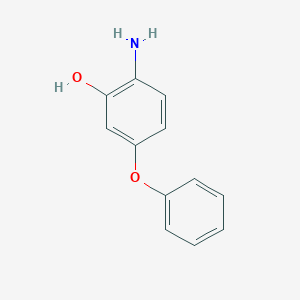
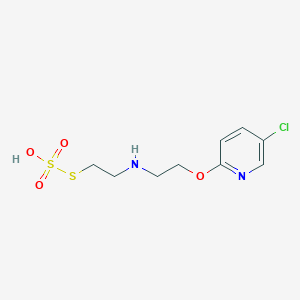
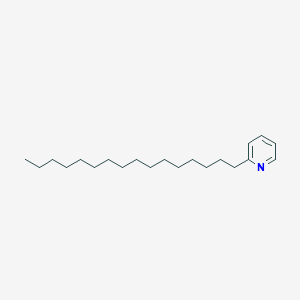
![(3E,6E)-3-[(4-nitrophenyl)methylidene]-6-propylidenepiperazine-2,5-dione](/img/structure/B14665033.png)
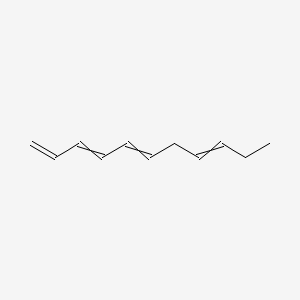
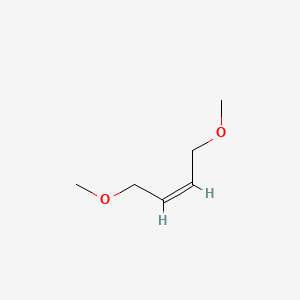

![5-{[(2,4-Dioxoimidazolidin-1-yl)imino]methyl}furan-2-carbonitrile](/img/structure/B14665050.png)
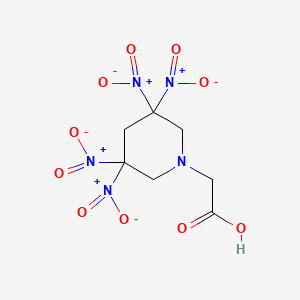
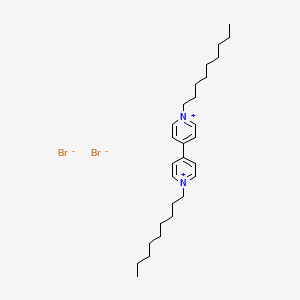
![Dimethyl [(carbamoylamino)methyl]phosphonate](/img/structure/B14665062.png)
